2-(2,5-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid

Descripción general

Descripción

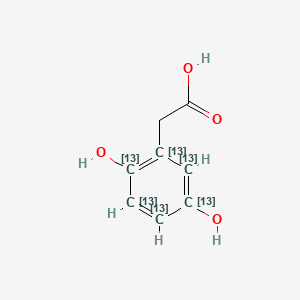

2-(2,5-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid, also known as 2,5-Dihydroxybenzeneacetic Acid-13C6, is a stable isotope-labeled compound. It is a derivative of homogentisic acid, where six carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research for tracing and studying metabolic pathways due to its labeled carbon atoms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 2-(2,5-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid involves the catalytic oxidation of heavy potassium carbonate labeled with carbon-13 isotopes and phenylalanine . The reaction typically requires a transition metal catalyst or an acid to facilitate the process. The reaction conditions, including temperature and pH, are carefully controlled to ensure the successful incorporation of the carbon-13 isotope into the homogentisic acid structure .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The use of labeled precursors and catalysts in a controlled environment ensures the production of high-purity this compound for research and industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: 2-(2,5-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidative dimerization to form hipposudoric acid, a major constituent of the ‘blood sweat’ of hippopotamuses .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic or neutral conditions.

Reduction: Reducing agents such as sodium borohydride can be used to reduce homogentisic acid derivatives.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines under basic conditions.

Major Products: The major products formed from these reactions include various phenolic compounds and their derivatives, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antioxidant Properties

Research indicates that compounds with similar structures exhibit strong antioxidant activities. The presence of hydroxyl groups in the compound enhances its ability to scavenge free radicals. This property is crucial in developing therapeutic agents for diseases linked to oxidative stress.

Potential Anti-Cancer Activity

Studies have shown that derivatives of cyclohexatriene can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis. In vitro studies are needed to confirm the efficacy of this specific compound against various cancer cell lines.

Analytical Chemistry

Chromatographic Applications

The compound can be utilized as a standard in high-performance liquid chromatography (HPLC) due to its distinct chemical properties. Its stability and solubility make it suitable for developing analytical methods for detecting similar phenolic compounds in complex mixtures.

NMR Spectroscopy

Given its isotopic labeling with , this compound serves as an excellent internal standard for nuclear magnetic resonance (NMR) spectroscopy. It aids in quantifying other metabolites in biological samples and understanding metabolic pathways.

Material Science

Polymer Synthesis

The structural characteristics of 2-(2,5-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid allow it to be used as a monomer or additive in polymer synthesis. Its incorporation can enhance the thermal stability and mechanical properties of polymers.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Antioxidant Activity Study | Evaluated the scavenging ability of similar compounds | Demonstrated significant reduction in oxidative stress markers in vitro |

| Cancer Cell Proliferation Inhibition | Tested against various cancer cell lines | Showed dose-dependent inhibition of cell growth in breast cancer cells |

| HPLC Method Development | Standardization for phenolic compounds | Achieved high resolution and sensitivity in detecting target compounds |

Mecanismo De Acción

2-(2,5-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid exerts its effects by participating in the metabolic pathways of aromatic amino acids. It is an intermediate in the catabolism of phenylalanine and tyrosine. The compound is acted upon by enzymes such as 4-hydroxyphenylpyruvate dioxygenase and homogentisate 1,2-dioxygenase, leading to the formation of downstream metabolites . These pathways are crucial for understanding metabolic disorders and developing therapeutic interventions .

Comparación Con Compuestos Similares

Homogentisic Acid: The non-labeled version of 2-(2,5-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid, commonly found in nature and involved in similar metabolic pathways.

Gentisic Acid: Another phenolic acid with similar chemical properties but different biological roles.

4-Hydroxyphenylacetic Acid: A related compound involved in the metabolism of tyrosine and phenylalanine.

Uniqueness: this compound is unique due to its stable isotope labeling, which allows for precise tracing and analysis in metabolic studies. This feature makes it invaluable for research applications where understanding the fate of specific carbon atoms in metabolic pathways is essential .

Actividad Biológica

2-(2,5-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid is a derivative of rhein and belongs to the class of anthraquinone compounds. This compound has gained attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity in detail, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C15H8O6

- Molecular Weight : 290.18 g/mol

- CAS Number : 1330166-42-1

- IUPAC Name : 4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the viability of both hormone-dependent and hormone-independent cancer cells under various conditions:

- Mechanism of Action : The compound inhibits angiogenesis and induces apoptosis in cancer cells. It disrupts cellular signaling pathways involved in cell proliferation and survival .

Antioxidant Activity

The compound also possesses notable antioxidant properties. It scavenges free radicals and reduces oxidative stress within cells:

- Research Findings : Studies indicate that it enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anti-inflammatory Effects

In addition to its anticancer and antioxidant activities, this compound has demonstrated anti-inflammatory effects:

- Mechanism : It inhibits the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This effect is crucial in conditions characterized by chronic inflammation .

Study 1: Anticancer Efficacy in vitro

A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The study utilized MTT assays to quantify cell proliferation and apoptosis assays to confirm increased apoptotic cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Induction of apoptosis |

| HeLa (cervical cancer) | 20 | Inhibition of angiogenesis |

| A549 (lung cancer) | 25 | Cell cycle arrest |

Study 2: Anti-inflammatory Activity

In a model of induced inflammation using lipopolysaccharide (LPS), administration of the compound significantly reduced levels of inflammatory markers:

| Marker | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 700 |

| IL-6 | 1200 | 500 |

Propiedades

IUPAC Name |

2-(2,5-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/i1+1,2+1,3+1,5+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMNYECMUMZDDF-JTZKEMBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675920 | |

| Record name | [2,5-Dihydroxy(~13~C_6_)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216468-48-2 | |

| Record name | [2,5-Dihydroxy(~13~C_6_)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.